(2e)-3-(2,4-Dichlorophenyl)-N-Hydroxyacrylamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamic acid hydroxamate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This reaction typically occurs under mild conditions and yields the desired hydroxamate derivative.
Another method involves the use of methyl cinnamate as a starting material, which is then reacted with hydroxylamine to form cinnamic acid hydroxamate . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of cinnamic acid hydroxamate often involves continuous flow reactors, which allow for the efficient transformation of carboxylic esters into hydroxamic acids . This method is scalable and can be optimized for higher reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted cinnamic acid derivatives .
Scientific Research Applications
Cinnamic acid hydroxamate has a wide range of scientific research applications:
Mechanism of Action
Cinnamic acid hydroxamate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Cinnamic acid hydroxamate can be compared with other similar compounds such as:
Properties
CAS No. |
1208093-61-1 |
---|---|
Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-7-3-1-6(8(11)5-7)2-4-9(13)12-14/h1-5,14H,(H,12,13)/b4-2+ |
InChI Key |
LHTLDFWBUPYUDR-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NO |
Origin of Product |
United States |
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